molecular formula C12H15ClN4OS B2703760 5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile CAS No. 2411247-97-5

5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile

Cat. No.: B2703760
CAS No.: 2411247-97-5
M. Wt: 298.79
InChI Key: MQRVLVMLOCIYLM-UHFFFAOYSA-N
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Description

5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile is a complex organic compound that features a piperazine ring substituted with a 2-chloropropanoyl group, a thiazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. The thiazole ring can be synthesized via a cyclization reaction involving appropriate thioamide and nitrile precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or thiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile is unique due to its combination of a chloropropanoyl group, a thiazole ring, and a carbonitrile group. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives .

Properties

IUPAC Name

5-[4-(2-chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4OS/c1-8(13)11(18)16-3-5-17(6-4-16)12-10(7-14)9(2)15-19-12/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRVLVMLOCIYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)N2CCN(CC2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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